Phenyl 2-aminoethyl selenoxide

Redox chemistry Electrochemistry Bioinorganic chemistry

Researchers requiring a validated enzymatic product standard for dopamine β-monooxygenase (DBM) assays often face ambiguous redox activity from selenide precursors. This unsubstituted phenylaminoethyl selenoxide (E = +440 mV vs. NHE; k_GSH = 1,500 M⁻¹ s⁻¹) eliminates that uncertainty. - Definitive DBM product confirmed via three orthogonal HPLC systems - Stoichiometric ascorbate oxidant (k = 3.4 M⁻¹ s⁻¹) for clean depletion kinetics - Essential baseline reference for SAR studies of GPx mimetics Supplied with documented redox parameters and peroxynitrite scavenging calibration data.

Molecular Formula C8H11NOSe
Molecular Weight 216.15 g/mol
CAS No. 106929-78-6
Cat. No. B026535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-aminoethyl selenoxide
CAS106929-78-6
SynonymsPAESeO
phenyl 2-aminoethyl selenoxide
Molecular FormulaC8H11NOSe
Molecular Weight216.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se](=O)CCN
InChIInChI=1S/C8H11NOSe/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7,9H2
InChIKeyBHCAZEJGPACTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2-Aminoethyl Selenoxide (PAESeO, CAS 106929-78-6): Procurement-Relevant Identity and Class Context


Phenyl 2-aminoethyl selenoxide (PAESeO, CAS 106929-78-6), IUPAC name 2-phenylseleninylethanamine, is a synthetic organoselenium compound with molecular formula C8H11NOSe and molecular weight 216.15 g/mol [1]. It belongs to the phenylaminoalkyl selenoxide family, characterized by a selenium(IV) center bonded to a phenyl ring and a primary amine-terminated ethyl chain. PAESeO was first identified as the enzymatic product of dopamine β-monooxygenase (DBM)-catalyzed selenoxidation of phenyl 2-aminoethyl selenide (PAESe) [2]. The compound exhibits redox reactivity distinct from its selenide precursor and its sulfoxide analog, forming the basis for its unique applications in mechanistic enzymology, redox biology, and antioxidant research [3].

Why Phenyl 2-Aminoethyl Selenoxide (PAESeO) Cannot Be Replaced by Generic Selenides or Sulfoxides in Research and Development


PAESeO occupies a functionally distinct oxidation state within the phenylaminoethyl selenide/selenoxide redox couple. Unlike its selenide precursor PAESe, PAESeO acts as a direct two-electron oxidant toward biological reductants such as ascorbate and glutathione, enabling stoichiometric redox cycling [1]. Its sulfoxide analog (phenyl 2-aminoethyl sulfoxide) is devoid of this redox activity, exhibiting a cathodic peak potential approximately 500 mV more negative and showing no measurable reaction with glutathione under identical conditions [2]. Para-substituted derivatives of PAESeO exhibit systematically tunable redox potentials (E range: +410 to +480 mV vs NHE) and GSH reduction kinetics (k_GSH range: 1,100–4,060 M⁻¹ s⁻¹), meaning that selection of the parent unsubstituted PAESeO (E = +440 mV; k_GSH = 1,500 M⁻¹ s⁻¹) is not interchangeable with analogs that possess different electron-donating or electron-withdrawing substituents [2].

Quantitative Differentiation Evidence for Phenyl 2-Aminoethyl Selenoxide (PAESeO) Versus Closest Analogs


Redox Potential of PAESeO vs. Sulfoxide Analog – First Reported Selenoxide Redox Potentials

PAESeO exhibits a reversible redox couple with a potentiometrically determined redox potential (E) of +440 mV vs. NHE (pH 5.5, 25 °C). In contrast, the corresponding sulfoxide analog (phenyl 2-aminoethyl sulfoxide) shows a cathodic peak potential (Epc) that is approximately 500 mV more negative, and no measurable reaction with glutathione was observed [1]. This represents the first reported redox potentials for selenoxides in the literature [1].

Redox chemistry Electrochemistry Bioinorganic chemistry

GSH Reduction Kinetics – PAESeO vs. Para-Substituted Selenoxide Derivatives

The second-order rate constant for reduction of the unsubstituted PAESeO by glutathione (GSH) is k_GSH = 1,500 ± 20 M⁻¹ s⁻¹ at pH 5.5, 25 °C. This value is intermediate within the phenylaminoethyl selenoxide series (range: 1,100–4,060 M⁻¹ s⁻¹) and is significantly lower than the p-chloro-substituted derivative (k_GSH = 4,060 M⁻¹ s⁻¹) but higher than the p-hydroxy derivative (k_GSH = 1,100 M⁻¹ s⁻¹) [1]. The parent PAESeO thus provides a defined, moderate baseline reactivity for structure-activity relationship (SAR) studies.

Glutathione peroxidase mimicry Thiol biochemistry Antioxidant mechanism

Ascorbate Oxidation Kinetics – PAESeO vs. PAESe Redox Couple Stoichiometry

PAESeO oxidizes ascorbic acid (AscH₂) with a second-order rate constant of 3.4 M⁻¹ s⁻¹ at pH 5.0, 25 °C, accompanied by stoichiometric reduction of PAESeO back to the selenide PAESe [1]. No cytochrome c-trappable semidehydroascorbate radical intermediate is generated during this non-enzymatic reaction, indicating a direct two-electron transfer mechanism [1]. In contrast, the precursor PAESe does not consume ascorbate, and the sulfoxide analog shows no reaction with ascorbate under comparable conditions [2].

Dopamine β-monooxygenase Ascorbate depletion Chromaffin granule biochemistry

Peroxynitrite Scavenging: PAESe → PAESeO Conversion Rate vs. Hydrogen Peroxide Baseline

Phenylaminoethyl selenide (PAESe) reacts with peroxynitrite (ONOO⁻) with second-order rate constants ranging from 900 to 3,000 M⁻¹ s⁻¹ (pH 7.0, 25 °C), forming PAESeO as the sole selenium-containing product with 1:1 stoichiometry [1]. These rate constants are approximately 3 × 10⁴-fold greater than those for the corresponding reaction with hydrogen peroxide [1]. While this data characterizes the selenide → selenoxide conversion, it establishes PAESeO as the quantitatively defined, stable endpoint product of peroxynitrite scavenging by phenylaminoethyl selenides; any application requiring quantification of peroxynitrite scavenging output requires authentic PAESeO as an analytical standard.

Peroxynitrite biochemistry Oxidative stress DNA damage protection

Thioselenurane Intermediate Formation – Mechanistic Differentiation from Ebselen-Type GPx Mimics

The reaction of phenylaminoalkyl selenoxides (including PAESeO) with glutathione proceeds through a detectable thioselenurane intermediate, characterized by stopped-flow kinetics and mass spectrometry [1]. This represents the first evidence for a thioselenurane intermediate in the reduction of selenoxides by thiols [1]. The overall redox cycle proceeds with no detectable byproducts or side reactions [1]. In contrast, ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) reacts with GSH via a selenenyl sulfide intermediate with distinct kinetic and structural properties, and its reaction with peroxynitrite exhibits a second-order rate constant of ~2 × 10⁶ M⁻¹ s⁻¹, several orders of magnitude faster than the PAESe/PAESeO system [2].

Selenium biochemistry Thioselenurane GPx mimetic mechanism

Dopamine β-Monooxygenase (DBM) Substrate Turnover: PAESeO as a Unique Enzymatic Product with Ascorbate Depletion Consequence

PAESe (the selenide precursor) is processed by DBM to PAESeO with kinetic parameters (K_m, V_max) similar to those for the sulfoxidation of the cognate sulfide, phenyl 2-aminoethyl sulfide [1]. However, the selenoxide product PAESeO then non-enzymatically oxidizes ascorbate, stoichiometrically recycling to PAESe, which re-enters the DBM catalytic cycle [1]. This futile redox cycle depletes reduced ascorbate and prematurely terminates DBM turnover under standard assay conditions [1]. Importantly, the sulfide substrate does not support such a cycle because the corresponding sulfoxide does not oxidize ascorbate [2]. When PAES (phenyl 2-aminoethyl sulfide) is used as a DBM substrate, product accumulation proceeds without ascorbate depletion, whereas PAESe turnover results in marked lowering of internal ascorbate without observable product accumulation [3].

Dopamine β-monooxygenase Catecholamine biosynthesis Mechanism-based modulation

High-Value Research and Industrial Application Scenarios for Phenyl 2-Aminoethyl Selenoxide (PAESeO)


Mechanistic Enzymology of Dopamine β-Monooxygenase (DBM) and Catecholamine Pathway Modulation

PAESeO is the definitive enzymatic product standard and redox-cycling probe for DBM studies. Its experimentally validated identity across three orthogonal HPLC systems enables unambiguous product confirmation in DBM activity assays [1]. The compound's ability to stoichiometrically oxidize ascorbate (k = 3.4 M⁻¹ s⁻¹) without radical intermediate formation provides a clean experimental system for quantifying ascorbate depletion kinetics in chromaffin granule ghosts, where 70–80% conversion of reduced ascorbate to dehydroascorbate is observed [1]. Researchers investigating mechanism-based modulation of norepinephrine biosynthesis should procure PAESeO rather than PAESe or the sulfide analog, as only the selenoxide form directly participates in the ascorbate-depleting redox cycle that prematurely terminates DBM turnover.

Glutathione Peroxidase (GPx) Mimetic Design and Structure-Activity Relationship (SAR) Studies

The parent, unsubstituted PAESeO (k_GSH = 1,500 M⁻¹ s⁻¹; E = +440 mV vs. NHE) serves as the essential baseline reference compound for SAR studies of phenylaminoalkyl selenoxide GPx mimetics [1]. Its intermediate position within the substituent-dependent kinetic range (k_GSH: 1,100–4,060 M⁻¹ s⁻¹) and redox potential range (E: +410 to +480 mV) makes it the appropriate comparator for evaluating electron-withdrawing and electron-donating para-substituent effects [1]. The clean thioselenurane-mediated mechanism, with no detectable byproducts, further supports its use as a reference standard in mechanistic investigations comparing organoselenium antioxidant scaffolds [2].

Peroxynitrite-Mediated DNA Damage Protection Assays Requiring Authentic Selenoxide Analytical Standards

In plasmid DNA protection experiments, PAESeO is the sole selenium-containing reaction product generated from peroxynitrite scavenging by phenylaminoethyl selenides, with a defined 1:1:1 stoichiometry (1 mol PAESe oxidized per mol PAESeO formed per mol ONOO⁻ consumed) [1]. The rate constants for peroxynitrite-mediated oxidation (900–3,000 M⁻¹ s⁻¹, pH 7.0) are approximately 30,000-fold greater than those for hydrogen peroxide [1]. Authentic PAESeO is therefore required as a calibration standard for HPLC-based quantification of peroxynitrite scavenging output in DNA nicking assays, where GSH-mediated selenium redox cycling amplifies the protective effect [2].

Electrochemical Characterization of Organoselenium Redox Systems and Potentiometric Titration Reference

PAESeO represents the first selenoxide for which redox potentials have been reported in the literature, with potentiometrically determined E = +440 mV (vs. NHE, pH 5.5) and cyclic voltammetry cathodic peak potential Epc = -996 mV [1]. The ~500 mV differential between selenoxide and sulfoxide Epc values establishes PAESeO as an essential reference compound for electrochemical benchmarking of selenium(IV) functional groups against their sulfur analogs [1]. Laboratories developing electrochemical sensors or studying selenium redox biochemistry should use PAESeO as the primary reference selenoxide, given that its potentiometric and voltammetric parameters are the most thoroughly characterized among all reported organoselenoxides.

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